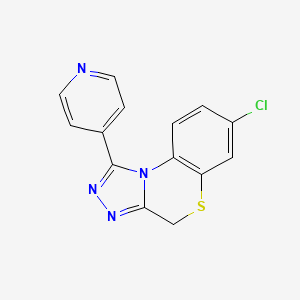
7-Chloro-1-(4-pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4516360 is a chemical compound with unique properties and applications It is known for its role in various chemical reactions and its potential in scientific research
Preparation Methods
Synthetic Routes: The synthesis of BRN 4516360 may involve multi-step organic synthesis, starting from readily available precursors. Common techniques include nucleophilic substitution, condensation reactions, and cyclization processes.
Reaction Conditions: The reaction conditions for synthesizing BRN 4516360 typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of BRN 4516360 may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
BRN 4516360 undergoes various chemical reactions, including:
Oxidation: BRN 4516360 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of BRN 4516360 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: BRN 4516360 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of BRN 4516360.
Scientific Research Applications
BRN 4516360 has a wide range of scientific research applications, including:
Chemistry: In chemistry, BRN 4516360 is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, BRN 4516360 is studied for its potential effects on biological systems. It may be used in assays to investigate cellular processes and molecular interactions.
Medicine: BRN 4516360 has potential applications in medicine, particularly in drug discovery and development. It may serve as a lead compound for developing new therapeutic agents.
Industry: In the industrial sector, BRN 4516360 is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of BRN 4516360 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through:
Molecular Targets: BRN 4516360 may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.
Pathways Involved: The pathways affected by BRN 4516360 depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
BRN 4516360 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds similar to BRN 4516360 include those with similar chemical structures or functional groups. Examples may include other organic molecules used in synthesis and research.
Uniqueness: BRN 4516360 stands out due to its specific chemical properties, reactivity, and potential applications. Its unique structure and reactivity profile make it valuable for various scientific and industrial purposes.
Properties
CAS No. |
93299-99-1 |
|---|---|
Molecular Formula |
C14H9ClN4S |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
7-chloro-1-pyridin-4-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C14H9ClN4S/c15-10-1-2-11-12(7-10)20-8-13-17-18-14(19(11)13)9-3-5-16-6-4-9/h1-7H,8H2 |
InChI Key |
LLYDPSFUJWFASY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





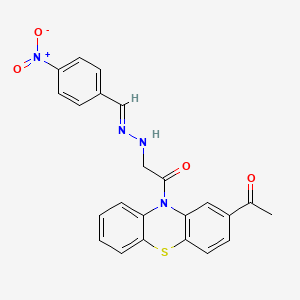
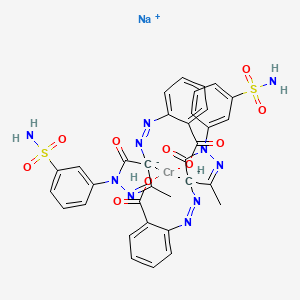
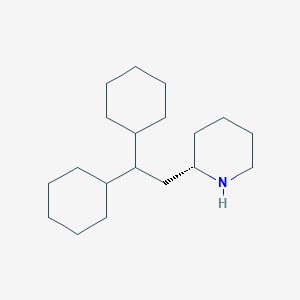
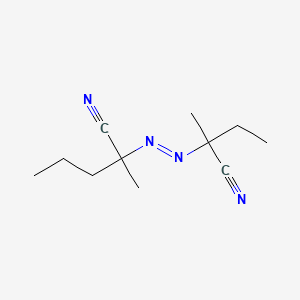
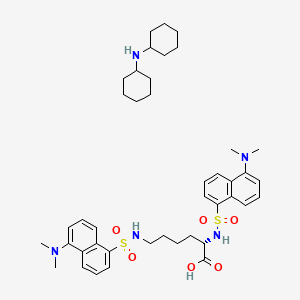
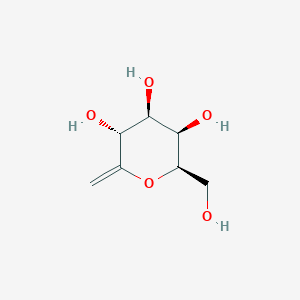
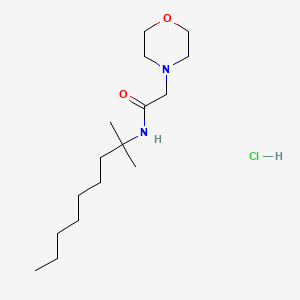
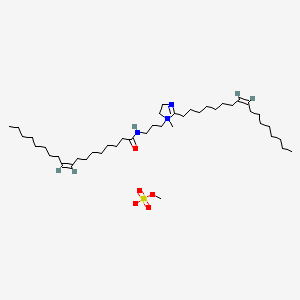
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)


